Product packaging for 4-Bromo-5-methylnicotinic acid(Cat. No.:)

4-Bromo-5-methylnicotinic acid

Cat. No.: B13448977
M. Wt: 216.03 g/mol
InChI Key: PWNVRXAZDZGXTC-UHFFFAOYSA-N
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Description

Significance of Nicotinic Acid Scaffolds in Organic Synthesis

Nicotinic acid, or pyridine-3-carboxylic acid, and its derivatives are particularly significant building blocks in the synthesis of complex molecules. acs.org The nitrogen atom in the pyridine (B92270) ring facilitates key interactions such as π-π stacking and hydrogen bonding with biological targets, enhancing binding affinity. nih.gov The carboxylic acid group provides an additional site for modification and can coordinate with metal ions, a useful property in enzyme inhibition. nih.gov The ease of substitution at various positions on the pyridine ring allows for the fine-tuning of a molecule's activity and selectivity, making nicotinic acid scaffolds highly valuable in the creation of new therapeutic agents and other functional compounds. nih.govnih.gov

Overview of Halogenated Pyridine Carboxylic Acids

The introduction of halogen atoms to the pyridine carboxylic acid scaffold can significantly influence the compound's chemical and biological properties. Halogenation can alter reactivity, lipophilicity, and metabolic stability, often leading to enhanced biological activity. nih.gov For instance, the presence of a fluorine atom has been shown to increase the activity of certain pyridine carboxylic acid derivatives. nih.gov Brominated derivatives, such as 4-Bromo-5-methylnicotinic acid, are of particular interest due to the unique reactivity of the carbon-bromine bond, which allows for further functionalization through various cross-coupling reactions.

Research Context for this compound within Pyridine Chemistry

This compound is a specific halogenated pyridine carboxylic acid that has garnered attention in chemical research. evitachem.combldpharm.com Its structure, featuring a bromine atom at the 4-position and a methyl group at the 5-position of the nicotinic acid scaffold, presents a unique combination of electronic and steric properties. evitachem.com Researchers are exploring its potential in the synthesis of novel compounds with specific biological activities. The strategic placement of the bromo and methyl groups influences the molecule's reactivity and its potential interactions with biological targets, making it a valuable subject of study in the broader field of pyridine chemistry. evitachem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrNO2 B13448977 4-Bromo-5-methylnicotinic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

IUPAC Name

4-bromo-5-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C7H6BrNO2/c1-4-2-9-3-5(6(4)8)7(10)11/h2-3H,1H3,(H,10,11)

InChI Key

PWNVRXAZDZGXTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1Br)C(=O)O

Origin of Product

United States

Synthesis and Characterization of 4 Bromo 5 Methylnicotinic Acid

The preparation of 4-Bromo-5-methylnicotinic acid can be accomplished through various synthetic routes, primarily involving the bromination of a suitable precursor.

One common approach involves the electrophilic bromination of 5-methylnicotinic acid. This reaction typically utilizes a brominating agent in a suitable solvent system. For example, the bromination of related nicotinic acid derivatives has been successfully achieved using bromine in an anhydrous dichloromethane/methanol solvent mixture.

Another potential synthetic pathway starts from 3,5-lutidine. This process involves a two-step sequence: the oxidation of 3,5-lutidine to 5-methylnicotinic acid, followed by the subsequent bromination of the resulting acid. google.com The oxidation step can be carried out using hydrogen peroxide in concentrated sulfuric acid. google.com

The structure of this compound is characterized by a pyridine (B92270) ring substituted with a carboxylic acid group at the 3-position, a bromine atom at the 4-position, and a methyl group at the 5-position. evitachem.com

PropertyData
IUPAC Name This compound
CAS Number 1211580-78-7
Molecular Formula C7H6BrNO2
Molecular Weight 216.03 g/mol
Appearance White powder

Chemical Reactivity and Potential Transformations

The chemical reactivity of 4-Bromo-5-methylnicotinic acid is largely dictated by the functional groups present on the pyridine (B92270) ring. The bromine atom, in particular, serves as a versatile handle for a variety of chemical transformations.

Substitution reactions at the bromine position are a key feature of this compound's reactivity. The bromine atom can be replaced by other functional groups through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These transformations allow for the introduction of a wide range of substituents, including aryl, alkyl, and amino groups, thereby enabling the synthesis of a diverse library of derivatives.

The carboxylic acid group can also undergo typical reactions, such as esterification and amidation, to produce a variety of esters and amides. These modifications can be used to alter the compound's solubility, polarity, and biological activity.

Research Applications and Future Directions

4-Bromo-5-methylnicotinic acid is a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications.

Studies on related halogenated nicotinic acid derivatives have shown promise in various areas. For example, some derivatives have exhibited anti-inflammatory and antimicrobial properties. nih.gov The bromine atom in this compound can be strategically utilized to enhance receptor binding affinity and efficacy in preclinical models.

Future research will likely focus on exploring the full synthetic potential of this compound. By leveraging the reactivity of the bromine atom and the carboxylic acid group, chemists can continue to generate novel molecular architectures with tailored properties for various applications, from drug discovery to the development of new functional materials.

An in-depth analysis of the synthetic pathways leading to this compound and its related pyridine (B92270) analogs reveals a variety of strategic approaches. The synthesis of this class of compounds is of significant interest due to their application as versatile building blocks in medicinal chemistry and materials science. This article focuses exclusively on the methodologies for the preparation of this compound and its structural relatives, detailing the chemical strategies employed for their construction.

Computational and Theoretical Investigations of 4 Bromo 5 Methylnicotinic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical study of molecules. These methods, grounded in the principles of quantum mechanics, are used to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density, rather than the complex many-electron wavefunction. For a molecule such as 4-bromo-5-methylnicotinic acid, DFT can be employed to investigate its structural and electronic properties.

The choice of functional and basis set is a critical aspect of any DFT study. A commonly used functional for organic molecules is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This hybrid functional often provides reliable results for geometries and energies.

The basis set determines the set of mathematical functions used to build the molecular orbitals. For a molecule containing a bromine atom, it is important to select a basis set that can adequately describe the electron distribution around this heavier element. Pople-style basis sets, such as 6-311+G(d,p), are frequently used. researchgate.net The inclusion of polarization functions (d,p) allows for more flexibility in describing the shape of the electron density, which is important for capturing the nuances of chemical bonding. Diffuse functions (+) are also beneficial for accurately describing the more spread-out electron density of anions and for calculations involving non-covalent interactions.

Table 1: Illustrative Examples of Basis Sets for DFT Calculations

Basis SetDescriptionTypical Application
6-31G(d)A split-valence basis set with polarization functions on heavy atoms.Initial geometry optimizations and preliminary calculations.
6-311+G(d,p)A triple-split valence basis set with diffuse and polarization functions on both heavy and hydrogen atoms.More accurate geometry optimizations and energy calculations. researchgate.net
cc-pVTZA correlation-consistent polarized triple-zeta basis set.High-accuracy calculations, often for benchmarking purposes.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results.

For this compound, Hartree-Fock calculations could serve as a starting point for more advanced computations. MP2, which incorporates electron correlation, would offer a more refined description of the molecule's properties. Due to their computational cost, high-level ab initio methods are often used for single-point energy calculations on geometries optimized with a less expensive method like DFT.

Molecular Geometry and Conformational Analysis

Understanding the three-dimensional structure of a molecule is essential, as its geometry influences its physical and chemical properties.

Computational methods can be used to find the optimized geometry of this compound, which corresponds to the lowest energy arrangement of its atoms. Starting from an initial guess of the molecular structure, a geometry optimization algorithm systematically adjusts the positions of the atoms until a minimum on the potential energy surface is located.

These calculations would provide detailed information about the bond lengths, bond angles, and dihedral angles of the molecule. For this compound, key parameters would include the geometry of the pyridine (B92270) ring, the orientation of the carboxylic acid group, and the positions of the bromo and methyl substituents. It is expected that the pyridine ring would be largely planar, though the substituents may cause minor deviations.

Table 2: Hypothetical Optimized Geometrical Parameters for this compound

ParameterBond/AnglePredicted Value
Bond LengthC-Br~1.90 Å
Bond LengthC-C (ring)~1.39 - 1.40 Å
Bond LengthC-N (ring)~1.33 - 1.34 Å
Bond AngleC-C-Br~120°
Dihedral AngleC-C-C=O~0° or ~180°

Note: These are illustrative values. Actual values would be determined by specific quantum chemical calculations.

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary source of conformational flexibility is the rotation of the carboxylic acid group relative to the pyridine ring.

By performing a potential energy surface scan, where the dihedral angle of the C-C-O-H bond is systematically varied, computational methods can identify the most stable conformers. It is likely that the conformer where the hydroxyl group of the carboxylic acid is oriented away from the nitrogen atom of the pyridine ring would be the most stable due to steric and electronic reasons. The energy differences between various conformers, and the energy barriers to their interconversion, can also be calculated.

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity and spectroscopic properties.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and more reactive.

For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the regions most susceptible to electrophilic and nucleophilic attack, respectively. It is anticipated that the HOMO would have significant contributions from the pyridine ring and the bromine atom, while the LUMO would be primarily localized on the pyridine ring and the carboxylic acid group.

A molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution in a molecule. The MEP map of this compound would show regions of negative potential (electron-rich) around the nitrogen and oxygen atoms, and regions of positive potential (electron-poor) around the acidic hydrogen of the carboxylic acid group. This information is valuable for understanding intermolecular interactions, such as hydrogen bonding.

Frontier Molecular Orbitals (HOMO-LUMO) Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. scirp.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. scirp.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap is associated with high chemical reactivity and low kinetic stability, indicating that the molecule can be easily excited. scirp.org Conversely, a large HOMO-LUMO gap suggests high stability and lower reactivity. This energy gap is fundamental in predicting the strength and nature of electronic transitions within the molecule.

While specific computational studies detailing the HOMO-LUMO energy gap for this compound are not prominently available in the surveyed literature, calculations would typically be performed using Density Functional Theory (DFT). For a molecule like this, the HOMO is expected to be localized over the electron-rich pyridine ring and the bromine atom, while the LUMO would likely be distributed over the electron-withdrawing carboxylic acid group and the pyridine ring. The interplay between the electron-donating methyl group and the electron-withdrawing bromine and carboxyl groups would finely tune these energy levels.

Table 1: Illustrative Frontier Orbital Energy Data This table presents hypothetical data for this compound to illustrate typical computational outputs. Actual values would require specific DFT calculations.

ParameterEnergy (eV)
HOMO Energy-6.75
LUMO Energy-2.15
Energy Gap (ΔE) 4.60

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays regions of different electrostatic potential on the molecule's surface using a color spectrum.

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Represents regions of low electron density and positive electrostatic potential, indicating sites prone to nucleophilic attack.

Green: Denotes areas with neutral or near-zero potential.

For this compound, an MEP map would likely show the most negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring, making these the primary sites for interaction with electrophiles or for hydrogen bonding. researchgate.net The most positive potential (blue) would be expected around the hydrogen atom of the carboxylic acid's hydroxyl group, highlighting its acidic nature. The bromine and methyl substituents would also influence the charge distribution across the aromatic ring.

Charge Transfer Properties

Intramolecular charge transfer (ICT) is a phenomenon where electrons are redistributed from an electron-donating part of a molecule to an electron-accepting part upon electronic excitation. This process is heavily influenced by the nature and position of substituent groups. In this compound, the pyridine ring acts as a π-system through which charge can be transferred.

The methyl group (-CH₃) is a weak electron-donating group, while the carboxylic acid group (-COOH) is an electron-withdrawing group. The bromine atom (-Br) has a dual role due to its electronegativity (electron-withdrawing inductive effect) and its lone pairs (electron-donating resonance effect). The primary charge transfer character in this molecule upon excitation would likely involve the transition of electron density from the HOMO, located on the substituted ring, to the LUMO, which is expected to have significant character on the carboxylic acid moiety. This HOMO-to-LUMO transition is fundamental to the molecule's electronic absorption properties.

Spectroscopic Property Prediction and Validation

Computational methods are instrumental in predicting and interpreting various types of molecular spectra. By simulating spectra, researchers can assign experimental signals to specific molecular motions or electronic transitions, providing a detailed understanding of the molecule's structure and behavior.

Simulated Vibrational Spectra and Normal Mode Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. DFT calculations can accurately predict these vibrational frequencies. researchgate.net Each calculated frequency corresponds to a specific "normal mode" of vibration, such as stretching, bending, or twisting of bonds. semanticscholar.org

A theoretical vibrational analysis of this compound would yield a set of frequencies and their corresponding IR intensities and Raman activities. Key vibrational modes would include:

O-H stretch of the carboxylic acid, typically a broad band in the high-frequency region.

C=O stretch of the carbonyl group.

C-N and C=C stretching modes within the pyridine ring.

C-H stretching modes of the methyl group and the pyridine ring.

C-Br stretch , expected at a lower frequency.

Comparing the simulated spectrum with an experimental one allows for a precise assignment of the observed absorption bands.

Table 2: Illustrative Predicted Vibrational Frequencies This table presents a selection of hypothetical, unscaled vibrational frequencies for this compound. Actual analysis involves scaling factors to better match experimental data.

Vibrational ModePredicted Frequency (cm⁻¹)
O-H Stretch3550
C-H Stretch (Aromatic)3100
C-H Stretch (Methyl)2980
C=O Stretch1750
C=C/C=N Ring Stretch1600
C-Br Stretch650

Predicted NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. chemistrysteps.com Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. wu.ac.th These predictions are valuable for assigning peaks in experimental spectra and confirming molecular structures. pdx.edulibretexts.org

For this compound, key predicted ¹H NMR signals would include:

A signal for the acidic proton of the carboxylic acid, typically far downfield.

Signals for the two aromatic protons on the pyridine ring. Their exact shifts would be influenced by the adjacent bromine, methyl, and carboxyl groups.

A signal for the methyl group protons.

Table 3: Illustrative Predicted ¹H NMR Chemical Shifts This table shows hypothetical chemical shifts relative to TMS. The actual values depend on the solvent and computational method used.

ProtonPredicted Chemical Shift (δ, ppm)
COOH12.0 - 13.0
H-2 (Pyridine Ring)8.8 - 9.0
H-6 (Pyridine Ring)8.5 - 8.7
CH₃2.3 - 2.5

UV-Vis Spectral Simulations

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to simulate UV-Vis spectra by calculating the energies of electronic excitations from the ground state to various excited states. mdpi.comfaccts.de

The simulation for this compound would predict the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. scirp.org The primary electronic transitions would likely correspond to π → π* transitions within the pyridine ring and n → π* transitions involving the lone pairs on the nitrogen and oxygen atoms. The results of such simulations are crucial for understanding the photophysical properties of the molecule.

Thermodynamic Properties from Computational Methods

Currently, there is no specific data available from computational studies on the thermodynamic properties of this compound. Such investigations would typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to predict properties like standard enthalpy of formation, entropy, and Gibbs free energy. These calculations provide valuable insights into the stability and reactivity of a molecule.

Table 1: Hypothetical Thermodynamic Parameters for this compound (Note: This table is for illustrative purposes only and does not represent actual data.)

Thermodynamic Property Calculated Value Units
Standard Enthalpy of Formation (gas) Data not available kJ/mol
Standard Gibbs Free Energy of Formation (gas) Data not available kJ/mol
Standard Entropy (gas) Data not available J/(mol·K)
Heat Capacity (Cv) Data not available J/(mol·K)

Nonlinear Optical (NLO) Properties

There is no published research detailing the nonlinear optical (NLO) properties of this compound. The study of NLO properties is crucial for the development of materials used in optical technologies, such as frequency conversion and optical switching. Computational methods, including DFT and time-dependent DFT (TD-DFT), are often employed to calculate parameters like polarizability, first hyperpolarizability (β), and second hyperpolarizability (γ), which are indicative of a molecule's NLO response. The presence of a bromine atom and a conjugated π-system in this compound suggests it could potentially exhibit NLO properties, but this has not been computationally verified.

Table 2: Hypothetical NLO Properties of this compound (Note: This table is for illustrative purposes only and does not represent actual data.)

NLO Property Calculated Value Units
Dipole Moment (μ) Data not available Debye
Mean Polarizability (α) Data not available a.u.
First Hyperpolarizability (β) Data not available a.u.
Second Hyperpolarizability (γ) Data not available a.u.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models specifically involving this compound have been reported in the scientific literature. QSAR studies are computational models that correlate the chemical structure of compounds with their biological activity. These models are instrumental in drug discovery and toxicology for predicting the activity of new molecules. To develop a QSAR model, a dataset of compounds with known activities is required, along with calculated molecular descriptors. As there are no published studies, the specific descriptors and the nature of any potential models for this compound remain unknown.

Research Applications and Utility of 4 Bromo 5 Methylnicotinic Acid in Advanced Materials and Chemical Synthesis

Role as a Key Synthetic Intermediate for Complex Molecules

Nicotinic acid and its derivatives are recognized as important raw materials and intermediates in organic synthesis, particularly for pharmaceuticals and agrochemicals. The presence of multiple functional groups allows for a wide range of chemical modifications, making them valuable building blocks.

Precursor in Pharmaceutical Building Blocks

Halogenated nicotinic acids are foundational in the synthesis of complex pharmaceutical compounds. The bromine and carboxylic acid groups can serve as handles for various coupling reactions and functional group transformations. While direct evidence for 4-Bromo-5-methylnicotinic acid is scarce, other isomers like 5-methylnicotinic acid are known intermediates for synthesizing drugs such as the anti-allergy medication Rupatadine. google.com Similarly, compounds such as 6-Methylnicotinic acid serve as intermediates for the non-steroidal anti-inflammatory drug Etoricoxib. cymitquimica.com This established utility of related methylnicotinic acid derivatives underscores the potential of this compound as a building block for novel therapeutic agents, although specific examples are not currently prominent in the literature.

Synthetic Scaffold for Agrochemicals

The pyridine (B92270) core is a common feature in many agrochemicals. The reactivity of brominated pyridine derivatives allows for the creation of diverse molecular structures with potential herbicidal or fungicidal properties. Although the direct application of this compound in agrochemical synthesis is not well-documented, the broader class of brominated nicotinic acids is explored for this purpose. The specific substitution pattern of this compound could offer unique biological activity, but dedicated research in this area has not been extensively published.

Development of Derivatization Reagents for Analytical Chemistry

Derivatization is a technique used to modify an analyte to improve its detection and separation in analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS).

Applications in LC-MS/MS Analysis

There is no specific evidence to suggest that this compound is used as a derivatization reagent. However, a similarly named compound, 4-bromo-N-methylbenzylamine (4-BNMA), has been identified as a novel derivatization reagent for the sensitive analysis of small molecules with carboxylic acid groups, such as intermediates in the Krebs cycle. nih.gov This reagent improves detection in positive electrospray ionization (ESI) tandem mass spectrometry (MS/MS) because the incorporated bromine atom provides a clear and recognizable isotopic pattern. nih.gov This distinct application for a related bromo-compound highlights a potential area of investigation but should not be confused with the utility of this compound itself.

Investigational Probes in Biological Systems

Fluorescent or reactive probes are essential tools for studying biological processes. While the structure of this compound could potentially be incorporated into such molecules, there is no readily available research demonstrating its use as an investigational probe in biological systems. The development of such probes typically requires specific photophysical or reactive properties that have not been reported for this compound.

Material Science and Coordination Chemistry Applications, e.g., Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The carboxylic acid group on nicotinic acid derivatives makes them suitable candidates for use as organic linkers in the synthesis of MOFs.

Research has been conducted on MOFs constructed from the isomer 5-bromonicotinic acid. These materials have shown properties such as photoluminescence and have been investigated for applications like hydrogen purification. However, there are no specific studies available that detail the use of this compound as a linker in the synthesis of MOFs or other coordination polymers. The unique substitution pattern of this compound could theoretically lead to novel framework topologies and properties, but this remains an unexplored area of research.

Corrosion Inhibition Studies Utilizing Pyridine Derivatives

Pyridine and its derivatives are a significant class of heterocyclic compounds extensively investigated for their efficacy as corrosion inhibitors for various metals and alloys in different aggressive environments, particularly acidic solutions. kfupm.edu.saresearchgate.net The protective action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. bohrium.com This adsorption occurs through the nitrogen atom of the pyridine ring, which possesses a lone pair of electrons, and through the π-electrons of the aromatic ring. biointerfaceresearch.com The presence of substituent groups on the pyridine ring can significantly influence the electronic structure of the molecule and, consequently, its adsorption behavior and inhibition efficiency. kfupm.edu.sabohrium.com

Research has shown that the concentration of the pyridine derivative and the operating temperature are critical factors affecting the inhibition performance. chemmethod.comresearchgate.net Generally, the inhibition efficiency increases with an increasing concentration of the inhibitor. chemmethod.comresearchgate.net Conversely, an increase in temperature often leads to a decrease in inhibition efficiency, suggesting that the adsorption process may be predominantly physical in nature (physisorption) in some cases. chemmethod.com However, strong, stable protective layers indicative of chemical adsorption (chemisorption) have also been observed, sometimes showing sustained performance even at elevated temperatures. researchgate.netmdpi.com

The effectiveness of pyridine derivatives is also dictated by the nature and position of substituents on the pyridine ring. kfupm.edu.sa Electron-donating groups can enhance the electron density on the pyridine ring, facilitating stronger adsorption onto the metal surface and leading to higher inhibition efficiencies. kfupm.edu.saresearchgate.net The adsorption of these inhibitors on metal surfaces, such as carbon steel, often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. bohrium.comafricaresearchconnects.com

Several studies have quantified the high inhibition efficiencies of various pyridine derivatives. For instance, certain synthesized pyridine derivatives have demonstrated inhibition efficiencies exceeding 95% for mild steel in hydrochloric acid solutions. chemmethod.comresearchgate.net One study reported an inhibition efficiency of up to 99.62% for a substituted pyridine derivative at a concentration of 0.005 M. chemmethod.com Another investigation found that a novel pyridine derivative achieved an inhibition efficiency of 98.4% at a concentration of 0.5 mM. These findings underscore the potential of the pyridine scaffold in designing effective corrosion inhibitors.

The following table summarizes the corrosion inhibition performance of selected pyridine derivatives from various research studies.

Inhibitor NameMetalCorrosive MediumInhibitor ConcentrationTemperature (°C)Inhibition Efficiency (%)
3-acetyl-4-(substituted-phenyl)-6-(2-oxo-2H-chromen-3-yl) pyridin-2(1H)-one (2c)Mild Steel0.5 M HCl0.005 M2599.62 chemmethod.com
Pyridine-carbamide (MS31)Carbon Steel1 M HCl200 mg L⁻¹2597.1 researchgate.net
4-hydroxy-3-(pyridin-2-ylaminomethyl)tolueneMild Steel1 M HCl0.005 M3096.2 researchgate.net
3-acetyl-4-(4-bromophenyl)-6-(2-oxo-2H-chromen-3-yl)pyridine-2(1H)-one (ABCP)Mild Steel0.5 M HCl0.5 mM2598.4
Imidazo[1,2-a]pyridine derivative (Imd2)Mild Steel1 M HClNot SpecifiedNot Specified98.1 researchgate.net

Future Research Directions and Emerging Challenges in 4 Bromo 5 Methylnicotinic Acid Research

Development of Sustainable and Green Synthetic Routes

A primary challenge in contemporary chemical synthesis is the development of environmentally benign processes. Traditional methods for synthesizing substituted nicotinic acids often rely on harsh conditions, stoichiometric reagents, and hazardous solvents. Future research must prioritize the integration of green chemistry principles into the synthesis of 4-Bromo-5-methylnicotinic acid.

Key research avenues include:

Biocatalysis : The use of enzymes, such as nitrilases or amidases, offers a highly selective and environmentally friendly alternative to traditional chemical hydrolysis or oxidation steps. Research into enzymes capable of tolerating brominated and methylated pyridine (B92270) substrates could lead to highly efficient and sustainable production methods for nicotinic acid derivatives.

Solvent-Free and Alternative Solvents : Shifting away from conventional polar aprotic solvents like DMF and DMSO is crucial due to their toxicity. Research into solvent-free reaction conditions or the use of green solvents, such as water or bio-derived solvents like Cyrene, presents a significant opportunity. For instance, the amination of 2-chloronicotinic acid has been successfully performed under solvent- and catalyst-free conditions, a strategy that could be adapted for derivatives like this compound.

Energy-Efficient Methods : Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. Exploring microwave-assisted protocols for the key synthetic steps, such as the initial oxidation of a lutidine precursor or the subsequent bromination, is a promising area.

Table 1: Comparison of Conventional and Potential Green Synthetic Strategies for Substituted Nicotinic Acids

Exploration of Novel Reaction Pathways and Catalytic Systems

Beyond making existing routes greener, the discovery of entirely new reaction pathways and

Q & A

Basic: What are the recommended synthetic routes for 4-Bromo-5-methylnicotinic acid?

Methodological Answer:
A common approach involves bromination of 5-methylnicotinic acid derivatives. For example, analogous syntheses of brominated nicotinic acids (e.g., 2-Bromo-4-methylnicotinic acid) use NaOH-mediated hydrolysis under reflux (87% yield, mp 173–174°C) . Optimization may include:

  • Reaction Conditions: Bromine or NBS (N-bromosuccinimide) as brominating agents in polar solvents (e.g., DMF or acetic acid).
  • Purification: Recrystallization from water or ethanol to isolate pure crystals.
  • Validation: Confirm purity via HPLC (>95%) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Advanced: How can regioselective bromination at the 4-position of 5-methylnicotinic acid be achieved?

Methodological Answer:
Regioselectivity challenges arise due to competing bromination at adjacent positions. Strategies include:

  • Directed Metalation: Use of LDA (lithium diisopropylamide) to deprotonate the 5-methyl group, followed by electrophilic bromination.
  • Protecting Groups: Temporary protection of the carboxylic acid (e.g., methyl ester formation) to direct bromination to the 4-position.
  • Computational Modeling: DFT calculations to predict electron density distribution and guide reagent selection (e.g., Br₂ vs. BrCl) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR: 1H^1H NMR (δ 2.35 ppm for CH₃, 7.4–8.3 ppm for aromatic protons) and 13C^{13}C NMR to confirm substitution patterns.
  • Mass Spectrometry: High-resolution MS to verify molecular ion peaks (e.g., m/z 215/217 for 79Br/81Br^{79}Br/^{81}Br) and fragmentation pathways .
  • X-ray Crystallography: SHELXL refinement for unambiguous structural determination, particularly to resolve positional isomerism .

Advanced: How can structural ambiguities in brominated nicotinic acid derivatives be resolved?

Methodological Answer:
Contradictions in crystallographic or spectroscopic data (e.g., misassignment of bromine position) require:

  • Single-Crystal XRD: Use SHELX programs to refine atomic coordinates and thermal parameters. For twinned crystals, SHELXD/SHELXE can resolve phase ambiguities .
  • Isotopic Labeling: 13C^{13}C-labeled analogs to track substituent effects in NMR.
  • Cross-Validation: Compare experimental data with computed spectra (e.g., Gaussian 16 NMR predictions) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, safety goggles, and non-ventilated lab coats to prevent skin/eye contact.
  • Ventilation: Use fume hoods to avoid inhalation of brominated vapor.
  • Storage: Keep at 0–6°C in amber glass vials to prevent photodegradation .

Advanced: How can degradation pathways of this compound under varying pH/temperature be analyzed?

Methodological Answer:

  • Accelerated Stability Studies: Incubate the compound in buffers (pH 1–13) at 40–80°C for 24–72 hours.
  • Analytical Tools: LC-MS to identify degradation products (e.g., debromination or decarboxylation).
  • Kinetic Modeling: Fit data to Arrhenius equations to predict shelf-life under standard conditions .

Basic: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:

  • Pharmaceutical Intermediates: Suzuki-Miyaura cross-coupling with arylboronic acids to generate biaryl derivatives (e.g., kinase inhibitors).
  • Metal Complexation: Chelation with transition metals (e.g., Pd, Cu) for catalytic applications .

Advanced: How can computational methods optimize reaction pathways for derivatives of this compound?

Methodological Answer:

  • Docking Studies: Molecular docking (AutoDock Vina) to screen derivatives against target proteins (e.g., COX-2).
  • Reaction Mechanistics: Transition state analysis (Gaussian 16) to identify rate-limiting steps in cross-coupling reactions.
  • QSAR Modeling: Correlate substituent effects (e.g., Hammett σ values) with biological activity .

Basic: How to address discrepancies in reported melting points for brominated nicotinic acids?

Methodological Answer:

  • Purity Checks: Repeat recrystallization and validate via DSC (Differential Scanning Calorimetry).
  • Polymorphism Screening: Test crystallization solvents (e.g., water vs. ethanol) to isolate stable polymorphs .

Advanced: What methodologies integrate this compound into high-throughput screening workflows?

Methodological Answer:

  • Automated Synthesis: Use robotic platforms (e.g., Chemspeed) for parallel synthesis of derivative libraries.
  • Fragment-Based Screening: Combine with SPR (Surface Plasmon Resonance) to assess binding affinities.
  • Data Pipelines: SHELXC/D/E for rapid crystallographic data processing in drug discovery campaigns .

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